molecular formula C11H15N B11957397 N-benzyl-N-methylprop-2-en-1-amine CAS No. 2520-97-0

N-benzyl-N-methylprop-2-en-1-amine

Cat. No.: B11957397
CAS No.: 2520-97-0
M. Wt: 161.24 g/mol
InChI Key: DZRKBPWATCKLKY-UHFFFAOYSA-N
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Description

N-benzyl-N-methylprop-2-en-1-amine is a chemical compound that belongs to the class of amines. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylprop-2-en-1-amine typically involves the reaction of benzylamine with methallyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-methylprop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methylpropan-1-amine
  • N-methyl-1-pyridin-2-ylpropan-2-amine
  • N-methyl-N-(2,2,2-trifluoroethyl)amine

Uniqueness

N-benzyl-N-methylprop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

2520-97-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-benzyl-N-methylprop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3

InChI Key

DZRKBPWATCKLKY-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC1=CC=CC=C1

Origin of Product

United States

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